Antimycobacterial Potency of Antitubercular Agent-21 Versus Intra-Series Analogs: MIC Comparison Against M. tuberculosis H37Rv
Antitubercular agent-21 (Compound 15) achieves an MIC of 0.4 µg/mL against M. tuberculosis H37Rv, representing the most potent activity within the 4-substituted picolinohydrazonamide series evaluated by Krause et al. [1]. This potency is at least 2-fold greater than that of structurally related analogs bearing non-cyclic or less hydrophilic terminal amines, which exhibited MIC values ranging from 0.8 to 6.2 µg/mL in the same microdilution assay system [2].
| Evidence Dimension | In vitro antimycobacterial activity (MIC) |
|---|---|
| Target Compound Data | 0.4 µg/mL |
| Comparator Or Baseline | Other 4-substituted picolinohydrazonamide derivatives in the same series: MIC range = 0.8–6.2 µg/mL |
| Quantified Difference | ≥2-fold to ≥15-fold lower MIC relative to less active intra-series analogs |
| Conditions | M. tuberculosis H37Rv strain; broth microdilution method; incubation at 37°C |
Why This Matters
This demonstrates that the morpholine-terminated structure confers superior potency relative to other derivatives sharing the same core scaffold, making it the optimal selection for SAR continuation studies.
- [1] Krause M, Foks H, Ziembicka D, et al. 4-Substituted picolinohydrazonamides as a new class of potential antitubercular agents. Eur J Med Chem. 2020;190:112106. PMID: 32061963. View Source
- [2] Krause M, Foks H, Ziembicka D, et al. 4-Substituted picolinohydrazonamides as a new class of potential antitubercular agents. Eur J Med Chem. 2020;190:112106. PMID: 32061963. View Source
